molecular formula C4H4OS B14575839 3-Sulfanylidenecyclobutan-1-one CAS No. 61107-56-0

3-Sulfanylidenecyclobutan-1-one

Cat. No.: B14575839
CAS No.: 61107-56-0
M. Wt: 100.14 g/mol
InChI Key: LEWZQOWTYFOTIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Sulfanylidenecyclobutan-1-one is an organic compound characterized by a four-membered cyclobutane ring with a sulfanyl group and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Sulfanylidenecyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of sulfur ylides with cyclobutanone derivatives. The reaction conditions often require the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Sulfanylidenecyclobutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Sulfanylidenecyclobutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Sulfanylidenecyclobutan-1-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Sulfanylidenecyclobutan-1-one is unique due to its four-membered ring structure combined with the presence of both a sulfanyl and a ketone group.

Properties

CAS No.

61107-56-0

Molecular Formula

C4H4OS

Molecular Weight

100.14 g/mol

IUPAC Name

3-sulfanylidenecyclobutan-1-one

InChI

InChI=1S/C4H4OS/c5-3-1-4(6)2-3/h1-2H2

InChI Key

LEWZQOWTYFOTIJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.